![molecular formula C16H13N3OS B2547788 N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide CAS No. 2034432-28-3](/img/structure/B2547788.png)
N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the cyclization of precursor compounds in the presence of a catalyst . For instance, a synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 was proposed. The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Scientific Research Applications
- Researchers have investigated the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (compounds 4a–h) against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains .
- Computational studies using molecular docking techniques have explored the binding interactions of synthesized compounds (4a–h) with the active site of β-lactamase receptors in E. coli .
- Although not directly reported for this specific compound, thiophenes often exhibit antioxidant activity .
Antibacterial Activity
Anticancer Potential
Molecular Docking Studies
Antioxidant Properties
Metal-Free Synthesis Strategies
Future Directions
The future directions for research on “N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities, including their potential as pharmaceutical agents . Additionally, further studies could focus on the synthesis of these compounds and the determination of their physical and chemical properties.
properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENGLYYKMJINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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